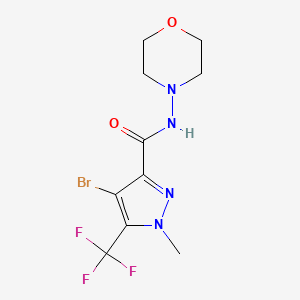

4-bromo-1-methyl-N-(morpholin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-BROMO-1-METHYL-N-MORPHOLINO-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-METHYL-N-MORPHOLINO-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3).

Morpholino group addition: The morpholino group can be introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.

Carboxamide formation: The final step involves the conversion of the carboxylic acid group to the carboxamide using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Oxidation: Das Brom kann oxidiert werden, um ein Bromoxid zu bilden.

Reduktion: Die Reduktion der Carboxamidgruppe kann ein Amin ergeben.

Substitution: Die Trifluormethylgruppe kann durch andere funktionelle Gruppen substituiert werden.

Reagenzien: Häufige Reagenzien sind Palladiumkatalysatoren, Basen und Halogenierungsmittel.

Hauptprodukte: Die gewünschte Verbindung selbst sowie Zwischenprodukte.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Untersuchung ihres Potenzials als Antikrebsmittel oder Kinaseinhibitor.

Pflanzenschutzmittel: Erforschung ihrer herbiziden oder fungiziden Eigenschaften.

Materialwissenschaften: Einsatz als Baustein für funktionelle Materialien.

Biologische Studien: Untersuchung ihrer Wechselwirkungen mit Proteinen und Nukleinsäuren.

5. Wirkmechanismus

Ziele: Wahrscheinliche molekulare Zielstrukturen sind Kinasen oder Enzyme, die an der Zellsignalübertragung beteiligt sind.

Signalwege: Es kann Zellwachstum, Apoptose oder Entzündungswege beeinflussen.

Wirkmechanismus

The mechanism of action of 4-BROMO-1-METHYL-N-MORPHOLINO-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

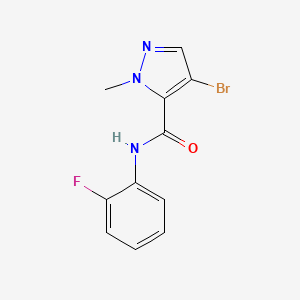

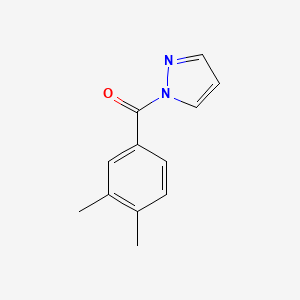

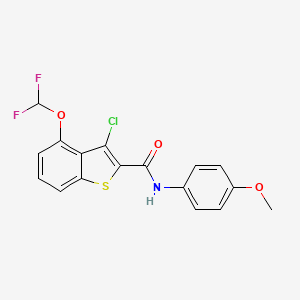

Ähnliche Verbindungen: Vergleich mit anderen Pyrazol-basierten Verbindungen, wie z. B. 1H-Pyrazol-3-carboxamid-Derivaten.

Einzigartigkeit: Hervorhebung ihrer Trifluormethyl-Substitution und ihres Morpholin-Restes.

: Beispielreferenz. : Eine weitere Beispielreferenz. : Noch eine weitere Referenz.

Eigenschaften

Molekularformel |

C10H12BrF3N4O2 |

|---|---|

Molekulargewicht |

357.13 g/mol |

IUPAC-Name |

4-bromo-1-methyl-N-morpholin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C10H12BrF3N4O2/c1-17-8(10(12,13)14)6(11)7(15-17)9(19)16-18-2-4-20-5-3-18/h2-5H2,1H3,(H,16,19) |

InChI-Schlüssel |

BOGWKCIQCWCMPX-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=C(C(=N1)C(=O)NN2CCOCC2)Br)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[4-(Propan-2-yl)phenyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10965380.png)

![1-Butyl-4-[(3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10965408.png)

![(5Z)-5-[({4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}amino)methylidene]-1-(3-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10965416.png)

![ethyl (2E)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965421.png)

![N-(5-chloropyridin-2-yl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10965430.png)

![2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10965433.png)

![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10965444.png)

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10965450.png)

![7-(difluoromethyl)-5-(4-fluorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10965451.png)